molecular formula C11H11N3O2 B13965720 Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-

Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-

Cat. No.: B13965720
M. Wt: 217.22 g/mol
InChI Key: INPRLGLFDBVBMA-UHFFFAOYSA-N
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Description

Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-: is an organic compound with the molecular formula C11H12N2O3 It is characterized by the presence of a benzonitrile group substituted with a nitro group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- typically involves the nitration of benzonitrile followed by the introduction of the pyrrolidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the pyrrolidinyl group can be achieved through nucleophilic substitution reactions using pyrrolidine as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s ability to penetrate biological membranes and interact with target proteins .

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-nitro-3-pyrrolidin-1-ylbenzonitrile

InChI

InChI=1S/C11H11N3O2/c12-8-9-3-4-10(14(15)16)11(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

INPRLGLFDBVBMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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